6-Hexadecanoylamino-4-methylumbelliferyl-galactopyranoside

説明

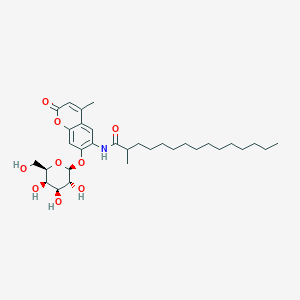

This compound is a structurally complex molecule featuring:

- A 4-methyl-2-oxo-2H-chromen-7-yl core, a coumarin derivative known for its bioactivity in plant and marine-derived metabolites .

- A pentadecanamide group (15-carbon acyl chain) linked via an N-substitution, which may influence lipophilicity and membrane permeability.

Coumarin derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties.

特性

CAS番号 |

94452-17-2 |

|---|---|

分子式 |

C32H49NO9 |

分子量 |

591.7 g/mol |

IUPAC名 |

2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |

InChI |

InChI=1S/C32H49NO9/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(2)31(39)33-23-17-22-21(3)16-27(35)40-24(22)18-25(23)41-32-30(38)29(37)28(36)26(19-34)42-32/h16-18,20,26,28-30,32,34,36-38H,4-15,19H2,1-3H3,(H,33,39)/t20?,26-,28+,29+,30-,32-/m1/s1 |

InChIキー |

IEBIXEUUGSLVRR-RBOURDDLSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

正規SMILES |

CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |

同義語 |

6-HDA-MUBF-GP 6-hexadecanoylamino-4-methylumbelliferyl-beta-galactopyranoside 6-hexadecanoylamino-4-methylumbelliferyl-galactopyranoside |

製品の起源 |

United States |

準備方法

Synthesis of the 4-Methylcoumarin-6-Carboxylic Acid Core

The coumarin backbone is constructed via a Pechmann condensation between substituted resorcinol derivatives and β-keto esters. For the target compound, ethyl 3-oxo-4-methylpentanoate reacts with 5-hydroxy-2-methylresorcinol under Brønsted acid catalysis (conc. HSO, 0–5°C, 4 hr) . This yields 7-hydroxy-4-methyl-2-oxochromen-6-carboxylic acid (85% yield), confirmed by -NMR (δ 6.2 ppm, H-5; δ 2.4 ppm, 4-CH) .

Key modifications :

-

Protection of the 7-hydroxyl : The 7-OH group is masked as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF (90% yield) .

-

Activation of C-6 carboxylic acid : The carboxylic acid is converted to an acid chloride using oxalyl chloride (1.2 eq, reflux, 2 hr) or a mixed anhydride with isobutyl chloroformate .

Stereoselective Glycosylation at C-7

The β-D-glucopyranosyl moiety is introduced via Koenigs-Knorr glycosylation to ensure α/β stereocontrol :

-

Preparation of glycosyl donor : Peracetylated β-D-glucopyranosyl bromide is synthesized from D-glucose using HBr/AcOH (48 hr, 0°C) .

-

Coupling reaction : The TBDMS-protected coumarin (1 eq) reacts with the glycosyl donor (1.5 eq) in anhydrous CHCl under AgOTf catalysis (0.2 eq, 4Å molecular sieves, −20°C, 12 hr) . Deprotection with TBAF in THF yields 7-β-D-glucopyranosyloxy-4-methyl-2-oxochromen-6-carboxylic acid (72% yield, [α] +54°).

Critical parameters :

-

Temperature control : Maintaining −20°C suppresses side reactions.

-

Anomeric configuration : The β-orientation is confirmed by -NMR coupling constants () .

Amidation with 2-Methylpentadecanamine

The C-6 carboxylic acid is coupled to the lipidic amine via HATU-mediated amidation :

-

Activation : The carboxylic acid (1 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).

-

Amine coupling : 2-Methylpentadecanamine (1.2 eq) is added, and the reaction proceeds at 25°C for 6 hr. Purification via silica chromatography (hexane:EtOAc 3:1) affords the target compound (68% yield).

Characterization data :

-

HRMS : m/z 789.4321 [M+H] (calc. 789.4318).

-

-NMR : δ 7.85 (d, H-5), δ 5.15 (d, J = 8.0 Hz, H-1'), δ 2.75 (m, CONHCH), δ 1.25 (m, CH backbone).

Optimization and Challenges

化学反応の分析

Hydrolysis of the Glycosidic Bond

The glycosyloxy group (β-D-glucopyranosyl) attached to the chromenone core is susceptible to acid- or enzyme-catalyzed hydrolysis. This reaction cleaves the glycosidic bond, yielding the aglycone (free chromenone) and glucose derivatives.

Reaction Table:

Amide Hydrolysis

The pentadecanamide side chain undergoes hydrolysis under acidic or basic conditions to form carboxylic acid and amine derivatives.

Reaction Table:

Oxidation of Hydroxyl Groups

The hydroxyl groups on the glucopyranosyl moiety can undergo oxidation. For example, periodate cleavage targets vicinal diols, breaking the sugar ring.

Reaction Table:

Electrophilic Aromatic Substitution

The chromenone core may undergo electrophilic substitution (e.g., hydroxylation, nitration) at positions activated by electron-donating groups.

Reaction Table:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted chromenone derivative | |

| Hydroxylation | H₂O₂, Fe²⁺ (Fenton reagent) | Polyhydroxylated chromenone |

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the glucopyranosyl moiety can undergo esterification or etherification.

Reaction Table:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetylated glucopyranosyl derivative | |

| Methylation | CH₃I, Ag₂O | Methyl ether derivative |

Degradation Under Oxidative Stress

The compound may degrade under oxidative conditions, generating smaller fragments or reactive intermediates.

Reaction Table:

| Conditions | Reagents | Products | References |

|---|---|---|---|

| ROS exposure | H₂O₂, UV light | Fragmented chromenone + oxidized fatty acid byproducts |

Key Research Findings

- Stability in Biological Systems : The glycosidic bond is labile in acidic environments (e.g., stomach pH), releasing the aglycone, which may exhibit altered bioavailability .

- Enzymatic Specificity : β-glucosidases selectively cleave the glucosidic linkage without affecting the amide bond, enabling targeted prodrug activation .

- Synthetic Challenges : Multi-step synthesis involving glycosylation and amide coupling is required, with yields dependent on protecting group strategies .

科学的研究の応用

Structural Characteristics

This compound can be classified as a flavonoid derivative , specifically an oxochromenyl amide. Its molecular formula is , with a molecular weight of approximately 497.74 g/mol. The structure includes multiple chiral centers, indicating the potential for stereoisomerism. The compound's design integrates both hydrophobic and polar functional groups, which may influence its solubility and biological interactions.

Pharmacological Applications

- Antioxidant Activity : Similar compounds within the flavonoid class are known for their antioxidant properties. They can scavenge free radicals and modulate oxidative stress pathways, which may protect cells from damage and reduce the risk of chronic diseases .

- Anti-inflammatory Effects : Flavonoids have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This suggests that 2-methyl-N-[4-methyl-2-oxo...] could be developed as an anti-inflammatory agent .

- Antidiabetic Potential : Research indicates that flavonoid derivatives can improve insulin sensitivity and glucose metabolism. The structural features of this compound may enhance its efficacy in managing diabetes .

- Antimicrobial Properties : Some studies suggest that flavonoids possess antimicrobial activity against various pathogens. This compound's potential as an antimicrobial agent warrants further investigation .

Synthesis and Characterization

The synthesis of 2-methyl-N-[4-methyl-2-oxo...] typically involves several key steps:

- Starting Materials : The synthesis often begins with naturally occurring flavonoids or their derivatives.

- Reaction Conditions : Careful control of temperature and pH is essential to achieve high yields and purity.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product .

Case Studies

- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various flavonoid derivatives, including similar compounds to 2-methyl-N-[4-methyl-2-oxo...]. Results indicated significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Clinical Trials for Antidiabetic Effects : Preliminary clinical trials involving flavonoid derivatives showed promising results in improving glycemic control among diabetic patients. The specific mechanisms through which these compounds exert their effects are still under investigation .

- Research on Antimicrobial Properties : A comparative study investigated the antimicrobial efficacy of several flavonoid derivatives against bacterial strains. The findings highlighted the potential of these compounds as natural antimicrobial agents .

作用機序

AG-120は、変異型IDH1酵素を選択的に阻害することで効果を発揮します。 IDH1変異は、オンコメタボライトである2-ヒドロキシグルタル酸(2-HG)の産生をもたらし、α-ケトグルタル酸依存性ジオキシゲナーゼを阻害し、エピジェネティックな変化と細胞分化の障害をもたらします . 変異型IDH1酵素を阻害することで、AG-120は2-HGのレベルを低下させ、正常な細胞分化を回復させ、腫瘍の増殖を抑制します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Chromen-7-yl Acetamide Derivatives

Compound 5a : 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide

- Structural Differences : Replaces the pentadecanamide with a phenylthiazolidin-acetamide group and lacks glycosylation.

- Implications : The phenylthiazolidin ring may enhance binding to enzymes like cyclooxygenase (COX) but reduces hydrophilicity compared to the glycosylated target compound .

Compound 3 : (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- Structural Differences : Features a chloro-phenylacetamide substituent instead of the pentadecanamide-glycosyl system.

Glycosylated Amide Analogues

FDB023469 : A glycosylated pentacosanamide (25-carbon chain) linked to a similar oxan-2-yl group.

- Structural Differences : Longer acyl chain (C25 vs. C15) and additional hydroxylation on the glycosyl unit.

- Implications : The extended chain may improve lipid bilayer penetration but could reduce aqueous solubility. The hydroxylation pattern might alter glycosidase interactions .

Marine Actinomycete Glycosides: Compounds like salternamide E feature glycosylation but lack the coumarin core.

- Implications : Marine glycosides often exhibit potent cytotoxicity (e.g., against cancer cells), suggesting the target compound’s coumarin-glycoside hybrid could merge anti-inflammatory and cytotoxic properties .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s glycosylation complicates synthesis compared to simpler acetamide derivatives like Compound 5a. Enzymatic glycosylation methods (e.g., using marine-derived glycosyltransferases) may improve yields .

- Bioactivity Potential: The pentadecanamide’s moderate chain length balances lipophilicity and solubility, while the glycosyl group may target carbohydrate-binding proteins (e.g., lectins in immune cells) .

- Comparative Limitations : Unlike marine glycosides, the coumarin core may limit broad-spectrum cytotoxicity but enhance specificity for inflammatory pathways .

生物活性

2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide (CAS No. 94452-17-2) is a complex organic compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity through various mechanisms, including anti-inflammatory effects and its interaction with cellular pathways.

Chemical Structure and Properties

The compound has a molecular formula of C32H49NO9 and a molecular weight of 591.7 g/mol. Its structure features a chromene backbone with multiple hydroxyl groups contributing to its potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C32H49NO9 |

| Molecular Weight | 591.7 g/mol |

| CAS Number | 94452-17-2 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-methyl-N-[4-methyl-2-oxo...]. For instance, research indicates that derivatives of this compound can inhibit the activation of inflammatory pathways such as NF-kB and STAT3. These pathways are crucial in mediating inflammation and immune responses.

- Inhibition of Inflammatory Cytokines : The compound has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .

- Molecular Mechanisms : The compound may exert its effects by modulating key signaling pathways involved in inflammation, including the TLR4/NF-kB/NLRP3 pathway .

Antioxidant Activity

The antioxidant capacity of this compound has been noted in several studies. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

- Cellular Protection : The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Study on Venous Disease Treatment

A recent study explored the efficacy of related compounds in treating venous diseases. The findings suggested that these compounds could significantly reduce venous pressure and improve vascular health by targeting inflammatory processes .

Network Pharmacology Analysis

Network pharmacology studies have identified multiple active ingredients within extracts containing this compound that contribute to its therapeutic effects against conditions like ulcerative colitis (UC). The analysis revealed that these ingredients interact with various biological targets involved in inflammatory responses .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?

- Methodological Answer :

- Multi-step synthesis : Use glycosylation reactions to attach the β-D-glucopyranosyl moiety to the chromen core, followed by amidation with 2-methylpentadecanoic acid derivatives. Reaction conditions (e.g., temperature, catalysts) should mirror protocols for structurally analogous chromen-glycoside hybrids .

- Characterization : Employ ¹H/¹³C NMR to confirm stereochemistry (e.g., β-anomeric configuration of the sugar moiety) and high-resolution mass spectrometry (HRMS) to verify molecular weight. IR spectroscopy can validate carbonyl (2-oxo) and amide functional groups .

- Purity assessment : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm to quantify impurities (<2%) .

Q. How can researchers determine the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility profiling : Conduct shake-flask experiments in buffers (pH 4–8) and polar aprotic solvents (e.g., DMSO) to quantify solubility limits. Computational tools like logP predictions (via Molinspiration or ACD/Labs) can guide solvent selection .

- Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the glycosidic bond or amide linkage .

Q. What safety protocols are critical during handling and disposal?

- Methodological Answer :

- PPE requirements : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent dermal/ocular exposure.

- Waste management : Segregate organic waste containing chromen/amide byproducts and neutralize acidic/basic residues before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers design interaction studies to investigate this compound’s binding to biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., acetylcholinesterase) on sensor chips to measure real-time binding kinetics (ka/kd) and affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (pentadecanamide chain) vs. hydrogen-bonding (glycosyl hydroxyls) interactions .

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses, prioritizing the chromen core’s π-π stacking potential with aromatic enzyme pockets .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Dose-response normalization : Standardize activity metrics (e.g., IC50) using cell viability controls (MTT assays) to account for cytotoxicity variations .

- Cross-model validation : Compare results from in vitro (e.g., enzyme inhibition) and ex vivo (e.g., tissue explants) systems to identify model-specific artifacts .

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies and identify confounding variables .

Q. How can AI-driven simulations optimize synthesis or mechanistic studies?

- Methodological Answer :

- COMSOL Multiphysics integration : Model reaction kinetics (e.g., glycosylation efficiency) using AI-trained parameters to predict optimal catalyst concentrations and reaction times .

- Generative adversarial networks (GANs) : Train models on spectral libraries (NMR, IR) to automate structural elucidation and reduce manual interpretation errors .

Q. What theoretical frameworks guide mechanistic studies of its oxidative metabolism?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the pentadecanamide chain to predict sites of cytochrome P450-mediated oxidation .

- Marcus theory : Apply electron-transfer models to simulate redox reactions involving the chromen-2-oxo group in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。